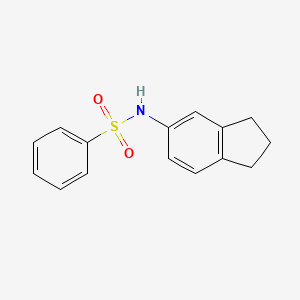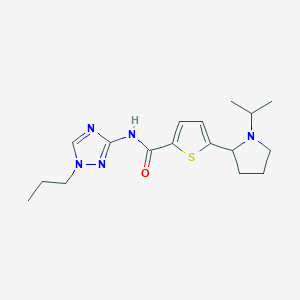
N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide
Vue d'ensemble
Description
“N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H15NO2S . It has an average mass of 273.350 Da and a monoisotopic mass of 273.082336 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . The synthesis of these derivatives involves carbonic anhydrase IX inhibition .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide group attached to a 2,3-dihydro-1H-inden-5-yl group . More detailed structural analysis would require specific computational or experimental techniques .Applications De Recherche Scientifique
Synthesis and Biological Activities
Cytotoxicity and Tumor Specificity
Derivatives of benzenesulfonamides, including N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide, have been studied for their cytotoxicity and potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Certain derivatives have shown interesting cytotoxic activities, crucial for anti-tumor activity studies (Gul et al., 2016).
Antibacterial and Enzyme Inhibition
Research has explored the synthesis of N-substituted benzenesulfonamide derivatives for their antibacterial potential and inhibitory activity against enzymes such as lipoxygenase (Abbasi et al., 2017).
Anti-Diabetic Potentials
Synthesized derivatives of this compound have been evaluated for their potential as anti-diabetic agents by studying their inhibitory activities against the α-glucosidase enzyme, important for type-2 diabetes management (Abbasi et al., 2023).
Orientations Futures
The future research directions for “N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their potential as anticancer and antimicrobial agents . Additionally, their interactions with enzymes such as carbonic anhydrase IX could be further investigated for potential therapeutic applications .
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to exhibit a wide range of biological activities, including inhibition of cholinesterases and lipoxygenase enzymes . .
Mode of Action
The mode of action of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide is not well-understood at this time. Given its structural similarity to other aminobenzenesulfonamides, it may interact with its targets through hydrogen bonding and hydrophobic interactions. The presence of the benzenesulfonamide moiety could potentially allow for interactions with the active sites of enzymes, leading to inhibition of their activity .
Biochemical Pathways
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact pathways related to neurotransmission and inflammation
Result of Action
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may alter neurotransmission and inflammatory responses.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,15-7-2-1-3-8-15)16-14-10-9-12-5-4-6-13(12)11-14/h1-3,7-11,16H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKNZSWMFNQXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B5984138.png)

![1-acetyl-N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5984149.png)
![N-[2-(aminocarbonyl)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5984156.png)
![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5984162.png)
![5-(4-fluorophenyl)-3-{4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}-1,2,4-triazine](/img/structure/B5984164.png)
![N-(4-acetylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5984167.png)
![2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5984173.png)
![ethyl 3-benzyl-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B5984190.png)

![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5984200.png)
![2-[2-({4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5984208.png)
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B5984213.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B5984227.png)
